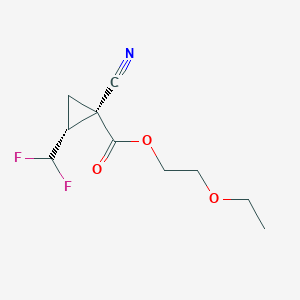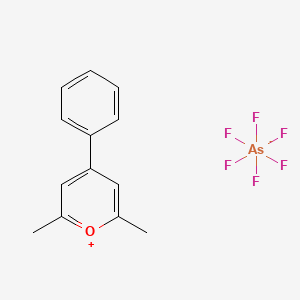
(5-(tert-Butyl)-2-methylbenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(tert-Butyl)-2-methylbenzyl)hydrazine is an organic compound that features a hydrazine functional group attached to a benzyl ring substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-2-methylbenzyl)hydrazine typically involves the reaction of (5-(tert-Butyl)-2-methylbenzyl)chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the hydrazine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and potentially hazardous reagent.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(tert-Butyl)-2-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used to replace the hydrazine group under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the hydrazine group.
Applications De Recherche Scientifique
(5-(tert-Butyl)-2-methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-(tert-Butyl)-2-methylbenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(tert-Butyl)-2-methylbenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(5-(tert-Butyl)-2-methylbenzyl)chloride: Precursor in the synthesis of (5-(tert-Butyl)-2-methylbenzyl)hydrazine.
(5-(tert-Butyl)-2-methylbenzyl)alcohol: Another related compound with an alcohol group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(5-tert-butyl-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9-5-6-11(12(2,3)4)7-10(9)8-14-13/h5-7,14H,8,13H2,1-4H3 |
Clé InChI |
HPUYQQQGAUKCKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)






![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)



![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)

